N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
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Overview
Description
N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride: is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-amino-3-nitrophenyl)methanesulfonamide
- N-(4-nitrophenyl)formamide
- N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride
Comparison: N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is unique due to the presence of both a thiazole ring and a nitrophenyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15ClN4O4S2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[4-[2-(3-nitroanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C16H14N4O4S2.ClH/c1-26(23,24)19-12-7-5-11(6-8-12)15-10-25-16(18-15)17-13-3-2-4-14(9-13)20(21)22;/h2-10,19H,1H3,(H,17,18);1H |
InChI Key |
FRJOBTSKAOPQHF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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